Product packaging for 2-Chloro-1-(chloromethyl)-3-fluorobenzene(Cat. No.:CAS No. 1214345-35-3)

2-Chloro-1-(chloromethyl)-3-fluorobenzene

Cat. No.: B1457448
CAS No.: 1214345-35-3
M. Wt: 179.02 g/mol
InChI Key: PVTAFZLDYHBRRC-UHFFFAOYSA-N
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Description

2-Chloro-1-(chloromethyl)-3-fluorobenzene (CAS: Not explicitly provided in evidence, but referenced in building blocks catalogs ) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (at position 2), a chloromethyl group (position 1), and fluorine (position 3). Its molecular formula is C₇H₄Cl₂F, with a molecular weight of 183.01 g/mol. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of complex molecules for pharmaceuticals, agrochemicals, or materials science .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Cl2F B1457448 2-Chloro-1-(chloromethyl)-3-fluorobenzene CAS No. 1214345-35-3

Properties

IUPAC Name

2-chloro-1-(chloromethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c8-4-5-2-1-3-6(10)7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTAFZLDYHBRRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(chloromethyl)-3-fluorobenzene, with the CAS number 1214345-35-3, is a chlorinated aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a chloromethyl group and a fluorine atom attached to a benzene ring, which influences its reactivity and biological interactions. The presence of halogens often enhances the lipophilicity and bioactivity of organic molecules.

The biological activity of this compound can be attributed to its interaction with various cellular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Interaction : It can bind to cellular receptors, modulating their activity and affecting signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly through disruption of microbial cell membranes or inhibition of essential metabolic processes.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism appears to involve disruption of cell wall synthesis or function, leading to cell lysis.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that while it exhibits antimicrobial effects, higher concentrations may lead to cytotoxic effects on mammalian cells. This dual nature necessitates careful consideration in therapeutic applications.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial properties of several chlorinated compounds, including this compound. The results showed that at concentrations as low as 10 µM, the compound inhibited the growth of Gram-positive and Gram-negative bacteria by over 70% compared to control groups.

Study 2: Cytotoxicity Assessment

In a cytotoxicity study involving human cell lines, this compound was tested for its effects on cell viability. The compound exhibited a dose-dependent decrease in cell viability at concentrations above 50 µM, indicating potential toxicity at higher doses .

Data Table: Summary of Biological Activities

Biological Activity Effect Observed Concentration Range Reference
Antimicrobial>70% inhibition10 µM
CytotoxicityDose-dependent>50 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The following compounds share structural similarities with 2-Chloro-1-(chloromethyl)-3-fluorobenzene but differ in substituents or functional groups, leading to distinct properties and applications:

Compound Name CAS Number Molecular Formula Key Substituents Applications
2-Chloro-1-(difluoromethoxy)-3-fluorobenzene 1404193-54-9 C₇H₄ClF₃O Difluoromethoxy (position 1) Pharmaceutical intermediates
1-Chloro-2-(trifluoromethyl)benzene 88-16-4 C₇H₄ClF₃ Trifluoromethyl (position 2) Agrochemical synthesis
3-Chlorobenzaldehyde 587-04-2 C₇H₅ClO Aldehyde (position 3) Flavor/fragrance industry
TDCP (Tris[2-chloro-1-(chloromethyl)ethyl] phosphate) 13674-87-8 C₉H₁₅Cl₆O₄P Phosphate ester with chloromethyl Flame retardant

Physical and Chemical Properties

Property This compound 2-Chloro-1-(difluoromethoxy)-3-fluorobenzene TDCP
Molecular Weight (g/mol) 183.01 196.55 430.79
Boiling Point Not reported Estimated >200°C (high halogen content) Decomposes at >250°C
Solubility Likely hydrophobic Moderate in polar aprotic solvents Low water solubility
Stability Sensitive to hydrolysis (chloromethyl) Stable under anhydrous conditions Persistent in environment

Key Research Findings

Solvent Effects: Reactions of chloromethyl esters (e.g., 2-chloro-1-(chloromethyl)ethyl hexadecanoate) in 1,4-dioxane with sodium carbonate achieve yields ~80%, outperforming 1-butanol .

Environmental Impact : TDCP’s persistence (t₁/₂ = 231 days) and mobility in water necessitate substitution with greener alternatives .

Cost Drivers : High prices for fluorinated building blocks (e.g., €1,440/500mg for this compound) reflect synthetic complexity and demand .

Preparation Methods

Chloromethylation of Fluorotoluene Derivatives

Method Overview:

  • The primary synthetic route to 2-chloro-1-(chloromethyl)-3-fluorobenzene involves the chloromethylation of 3-fluorotoluene or related fluorobenzene derivatives.
  • This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride.
  • The mechanism proceeds via the formation of a chloromethyl carbocation intermediate, which electrophilically substitutes the aromatic ring at the desired position.

Reaction Conditions:

Parameter Details
Starting material 3-Fluorotoluene
Reagents Formaldehyde, HCl
Catalyst Zinc chloride (ZnCl2)
Solvent Usually aqueous or organic medium
Temperature Controlled, typically room temp to mild heating
Reaction time Several hours, depending on scale and conditions

Key Notes:

  • Control of temperature and catalyst loading is critical to minimize poly-chloromethylation and side reactions.
  • Purification involves aqueous workup and distillation or chromatography to isolate the target chloromethylated product with high purity.

Halogenation of Chloromethyl Fluorobenzene

Method Overview:

  • Another approach is selective chlorination of 2-chloro-6-fluorotoluene under UV illumination or with chlorinating agents such as chlorine gas or thionyl chloride.
  • This method introduces the chloromethyl group ortho to the fluorine and chlorine substituents on the benzene ring.

Reaction Conditions:

Parameter Details
Starting material 2-Chloro-6-fluorotoluene
Chlorinating agent Cl2 gas, SOCl2
Catalyst or initiator UV light or Lewis acid catalyst
Solvent Often solvent-free or inert solvent
Temperature Ambient to slightly elevated
Reaction time Controlled to avoid over-chlorination

Key Notes:

  • UV illumination promotes radical chlorination at the benzylic position.
  • Reaction time and light intensity must be precisely controlled to avoid formation of di- or tri-chlorinated byproducts.
  • Post-reaction purification includes ferric solid superacid treatment, aqueous workup, and distillation.

Nucleophilic Substitution on Halogenated Precursors

Method Overview:

  • Starting from 1-(chloromethyl)-3-fluorobenzene, nucleophilic substitution reactions can introduce the chlorine atom at the 2-position.
  • Potassium carbonate and potassium iodide in polar aprotic solvents like N,N-dimethylformamide (DMF) facilitate the substitution.

Reaction Conditions:

Parameter Details
Starting material 1-(Chloromethyl)-3-fluorobenzene
Reagents Potassium carbonate (K2CO3), potassium iodide (KI)
Solvent N,N-dimethylformamide (DMF)
Temperature 20–50 °C
Reaction time Overnight to 6 hours

Experimental Example:

  • In one experiment, 2.87 g of 1-(chloromethyl)-3-fluorobenzene was reacted with 4.66 g of a phenolic carbamate derivative in the presence of 4 g K2CO3 and 0.3 g KI in 50 mL DMF.
  • The mixture was stirred overnight at room temperature and then heated to 50 °C for 6 hours.
  • After workup and flash chromatography, an 86% yield of the substituted product was obtained.

Industrial and Continuous Flow Methods

Overview:

  • Industrial synthesis often employs continuous flow reactors for better control over reaction parameters, enhancing yield and selectivity.
  • Advanced catalysts and optimized reaction conditions reduce byproducts and improve scalability.
  • Continuous flow chloromethylation and halogenation allow precise control of temperature, reagent stoichiometry, and reaction time.

Advantages:

  • Higher reproducibility and safety.
  • Improved heat and mass transfer.
  • Easier scale-up from laboratory to production scale.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield/Notes
Chloromethylation of 3-fluorotoluene 3-Fluorotoluene Formaldehyde, HCl, ZnCl2 Mild heating, hours High selectivity with controlled conditions
Halogenation under UV 2-Chloro-6-fluorotoluene Cl2 gas, UV light Ambient temperature Requires careful control to avoid over-chlorination
Nucleophilic substitution 1-(Chloromethyl)-3-fluorobenzene K2CO3, KI, DMF 20–50 °C, several hours Up to 86% yield in model reactions
Continuous flow industrial process Fluorobenzene derivatives Advanced catalysts, controlled reagents Optimized flow conditions Enhanced yield and purity, scalable

Analytical and Purification Techniques

  • Purity Assessment: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) for quantifying purity (≥98% typical).
  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Mass Spectrometry (MS).
  • Purification: Flash chromatography, distillation, recrystallization depending on scale and impurities.

Research Findings and Notes

  • The chloromethylation step is sensitive to catalyst type and reaction conditions; zinc chloride is commonly used for its Lewis acidity.
  • Use of potassium iodide as a phase transfer catalyst enhances nucleophilic substitution efficiency.
  • Industrial methods favor continuous flow to mitigate hazards associated with chloromethylation reagents and to improve reproducibility.
  • The presence of fluorine and chlorine substituents influences the reactivity and regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-1-(chloromethyl)-3-fluorobenzene in laboratory settings?

A practical synthesis involves condensation of 1-(chloromethyl)-3-fluorobenzene with nitroaromatic precursors (e.g., 2-chloro-4-nitrophenol) using potassium carbonate as a base catalyst, followed by reduction with Fe/NH4Cl. This method achieves an overall yield of 82% and emphasizes cost-effective reagents and minimized waste . For structural verification, techniques like thin-layer chromatography (TLC), melting point analysis, and ¹H-NMR are critical .

Q. How should researchers handle this compound to ensure laboratory safety?

Key safety measures include:

  • Engineering controls : Use fume hoods or closed systems to limit vapor exposure .
  • Personal protective equipment (PPE) : Respiratory protection (e.g., vapor respirators), nitrile gloves, safety goggles, and lab coats .
  • Emergency protocols : Immediate eye rinsing with water for 15 minutes and decontamination showers for skin contact .
  • Storage : Keep in cool, ventilated areas away from oxidizing agents .

Q. What analytical methods are suitable for characterizing this compound?

  • Chromatography : GC-FID (≥97% purity verification) and HPLC for impurity profiling .
  • Spectroscopy : ¹H-NMR for structural elucidation and functional group analysis .
  • Thermal analysis : Melting point determination to assess purity .

Advanced Research Questions

Q. How does the environmental persistence of this compound influence its regulatory status under PMT/vPvM frameworks?

The compound’s persistence is evidenced by a half-life (t₁/₂) of 231 days in environmental matrices, classified as a "very high" concern under PMT/vPvM (Persistent, Mobile, and Toxic/very Persistent, very Mobile) criteria . Regulatory bodies like the EU restrict its use in consumer products (e.g., toys) to ≤5 mg/kg due to carcinogenic potential (Category 2) . Researchers must integrate biodegradation studies (e.g., Modified MITI Tests) and QSAR modeling to predict long-term environmental impacts .

Q. What mechanisms underlie the carcinogenic and developmental toxicity of this compound derivatives?

As a component of organophosphate esters (OPEs), its metabolites may disrupt endocrine pathways, particularly affecting growth patterns in children. For example, prenatal exposure to related OPEs correlates with sex-specific developmental changes (e.g., increased head size in males, accelerated weight gain in females) . Advanced toxicity studies should employ metabolomics and transcriptomic profiling to identify disrupted pathways (e.g., oxidative stress, DNA alkylation) .

Q. What challenges arise in designing alternatives to this compound in flame-retardant formulations?

Challenges include balancing flame suppression efficacy with reduced environmental persistence. Current alternatives like TCPP (tris(2-chloro-1-methylethyl) phosphate) lack carcinogenic classification but face scrutiny over mobility in aquatic systems . Researchers should prioritize non-halogenated alternatives and evaluate their performance via cone calorimetry and UL-94 testing .

Q. How can researchers address data gaps in the ecotoxicological profile of this compound?

Key gaps include:

  • Bioaccumulation potential : Use OECD 305 guidelines for fish uptake studies.
  • Soil mobility : Conduct column leaching experiments with varying pH/organic matter content .
    Collaborate with regulatory agencies to align testing protocols with REACH and GBZ standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-(chloromethyl)-3-fluorobenzene
Reactant of Route 2
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2-Chloro-1-(chloromethyl)-3-fluorobenzene

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